molecular formula C7H10Cl2O2 B14382240 (3R)-3-Methylhexanedioyl dichloride CAS No. 88342-70-5

(3R)-3-Methylhexanedioyl dichloride

Cat. No.: B14382240
CAS No.: 88342-70-5
M. Wt: 197.06 g/mol
InChI Key: YDDUPABDRNKFDU-RXMQYKEDSA-N
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Description

(3R)-3-Methylhexanedioyl dichloride: is an organic compound with the molecular formula C7H10Cl2O2 It is a derivative of hexanedioic acid, where the carboxyl groups are converted to acyl chlorides

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3R)-3-Methylhexanedioyl dichloride typically involves the reaction of (3R)-3-Methylhexanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction is as follows:

(3R)-3-Methylhexanedioic acid+SOCl2(3R)-3-Methylhexanedioyl dichloride+SO2+HCl\text{(3R)-3-Methylhexanedioic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (3R)-3-Methylhexanedioic acid+SOCl2​→(3R)-3-Methylhexanedioyl dichloride+SO2​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (3R)-3-Methylhexanedioyl dichloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-3-Methylhexanedioic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Hydrolysis Conditions: Aqueous conditions, often with a base to neutralize the hydrochloric acid formed.

Major Products:

    Substitution Products: Amides, esters, thioesters.

    Hydrolysis Product: (3R)-3-Methylhexanedioic acid.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

Chemistry: (3R)-3-Methylhexanedioyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules that may have therapeutic potential. It can be used to introduce functional groups that enhance the biological activity of drug candidates.

Industry: The compound is used in the production of polymers and resins. Its ability to form stable acyl derivatives makes it useful in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Methylhexanedioyl dichloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Hexanedioyl dichloride: Similar structure but lacks the methyl group at the 3-position.

    Glutaroyl dichloride: A shorter chain analog with five carbon atoms.

    Succinyl dichloride: An even shorter chain analog with four carbon atoms.

Uniqueness: (3R)-3-Methylhexanedioyl dichloride is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and the properties of the derivatives formed. This structural feature can lead to different steric and electronic effects compared to its analogs.

Properties

CAS No.

88342-70-5

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

(3R)-3-methylhexanedioyl dichloride

InChI

InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

YDDUPABDRNKFDU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CCC(=O)Cl)CC(=O)Cl

Canonical SMILES

CC(CCC(=O)Cl)CC(=O)Cl

Origin of Product

United States

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